molecular formula C8H12Cl2O B13945328 3-Chloro-1-methylcyclohexane-1-carbonyl chloride CAS No. 70586-23-1

3-Chloro-1-methylcyclohexane-1-carbonyl chloride

Cat. No.: B13945328
CAS No.: 70586-23-1
M. Wt: 195.08 g/mol
InChI Key: HNLKYBBEPQDODJ-UHFFFAOYSA-N
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Description

3-Chloro-1-methylcyclohexane-1-carbonyl chloride is a halogenated cyclohexane derivative featuring a carbonyl chloride (acid chloride) group at the 1-position, a methyl substituent at the same carbon, and a chlorine atom at the 3-position. This compound is highly reactive due to the electrophilic nature of the carbonyl chloride group, making it a valuable intermediate in organic synthesis, particularly in acylations and polymer chemistry. Its stereochemistry and substituent arrangement influence its physical properties, stability, and reactivity.

Properties

CAS No.

70586-23-1

Molecular Formula

C8H12Cl2O

Molecular Weight

195.08 g/mol

IUPAC Name

3-chloro-1-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H12Cl2O/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5H2,1H3

InChI Key

HNLKYBBEPQDODJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1-methylcyclohexane followed by the introduction of a carbonyl chloride group. The reaction conditions often include the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride may involve large-scale chlorination processes followed by the use of chlorinating agents to introduce the carbonyl chloride group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Hydrolysis: Water or aqueous solutions of acids or bases are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Various substituted cyclohexane derivatives.

    Hydrolysis: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-Chloro-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Positioning and Functional Groups

The compound is compared below with three structurally related molecules:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Substituent Positions CAS Number
3-Chloro-1-methylcyclohexane-1-carbonyl chloride C₈H₁₀Cl₂O Carbonyl chloride, chloro, methyl 1 (methyl), 3 (chloro) Not available
(1S,3S)-3-chlorocyclohexane-1-carbonyl chloride C₇H₁₀Cl₂O Carbonyl chloride, chloro 1 (carbonyl chloride), 3 (chloro) Not available
3-Amino-1-methyl-cyclohexanol hydrochloride C₇H₁₆ClNO Amino, hydroxyl, methyl 1 (methyl), 3 (amino) 1529782-20-4
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Carboxylic acid, chloro, methyl 3 (methyl), 7 (chloro) 16381-48-9
Key Observations :
  • Reactivity : The carbonyl chloride group in the target compound is more reactive than the carboxylic acid in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, enabling faster acylation reactions .
  • Polarity: The hydrochloride salt of 3-Amino-1-methyl-cyclohexanol (CAS 1529782-20-4) exhibits higher water solubility due to ionic character, unlike the hydrophobic target compound .

Physicochemical Properties and Stability

Table 2: Stability and Reactivity Comparison
Compound Name Stability in Air Solubility (Polar Solvents) Thermal Decomposition (°C) Hydrolytic Sensitivity
3-Chloro-1-methylcyclohexane-1-carbonyl chloride Low (moisture-sensitive) Moderate (dichloromethane) ~120–150 (estimated) High (forms carboxylic acid)
(1S,3S)-3-chlorocyclohexane-1-carbonyl chloride Moderate High (THF, acetone) ~100–130 High
3-Amino-1-methyl-cyclohexanol hydrochloride High High (water, ethanol) >200 Low
Key Findings :
  • Steric protection from the methyl group may delay thermal decomposition relative to (1S,3S)-3-chlorocyclohexane-1-carbonyl chloride .

Biological Activity

3-Chloro-1-methylcyclohexane-1-carbonyl chloride (C₈H₁₂Cl₂O) is an organic compound characterized by a cyclohexane ring substituted with chlorine and a carbonyl chloride functional group. This unique structural configuration suggests potential biological activities, although research on its specific effects remains limited. This article explores the biological activity of this compound, focusing on its antimicrobial properties, reactivity with biological targets, and potential applications in medicinal chemistry.

Structural Overview

The compound can be represented structurally as follows:

  • Molecular Formula : C₈H₁₂Cl₂O
  • SMILES Notation : CC1(CCCC(Cl)C1)C(Cl)=O

This structure indicates the presence of two chlorine atoms and a carbonyl group, which may influence its chemical reactivity and interaction with biological systems.

Antimicrobial Properties

Initial studies suggest that 3-Chloro-1-methylcyclohexane-1-carbonyl chloride may exhibit antimicrobial properties . Compounds with similar structures often demonstrate various biological activities, including antimicrobial effects against bacteria and fungi. However, specific studies targeting this compound are still necessary to confirm these properties definitively.

Interaction with Biological Targets

The biological activity of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride is hypothesized to stem from its ability to interact with nucleophiles in biological systems. The presence of chlorine atoms may enhance its electrophilicity, allowing it to react with critical biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for predicting its potential therapeutic effects.

Comparative Analysis of Similar Compounds

Several compounds share structural similarities with 3-Chloro-1-methylcyclohexane-1-carbonyl chloride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
3-Chloro-3-methylcyclohexane-1-carbonyl chlorideC₈H₁₂Cl₂OContains a methyl group at the third carbon
3-Bromo-1-methylcyclohexane-1-carbonyl chlorideC₈H₁₂BrClOSubstituted with bromine instead of chlorine
3-Methylcyclohexane-1-carbonyl chlorideC₈H₁₄ClOLacks halogen substitution at the third position

The unique substitution pattern in 3-Chloro-1-methylcyclohexane-1-carbonyl chloride may enhance its reactivity and specificity compared to these similar compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

While comprehensive studies specifically addressing the biological activity of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride are scarce, related research provides insights into the behavior of structurally analogous compounds:

  • Antimicrobial Screening : A study evaluating various acyl chlorides found that compounds with similar functional groups exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that 3-Chloro-1-methylcyclohexane-1-carbonyl chloride may also possess similar properties .
  • Reactivity Studies : Research on electrophilic aromatic substitution reactions indicates that compounds containing carbonyl chlorides can undergo nucleophilic attacks by amino acids in proteins, potentially leading to modifications that affect protein function . This highlights the need for further investigation into how 3-Chloro-1-methylcyclohexane-1-carbonyl chloride interacts with biomolecules.

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